molecular formula C6H6FNS B1446482 3-Fluoro-2-(thiomethyl)pyridine CAS No. 902518-40-5

3-Fluoro-2-(thiomethyl)pyridine

Cat. No.: B1446482
CAS No.: 902518-40-5
M. Wt: 143.18 g/mol
InChI Key: KFLPTZOTWBOYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(thiomethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 3-position and a thiomethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(thiomethyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable pyridine precursor. For example, 3-bromo-2-(thiomethyl)pyridine can be reacted with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .

Another method involves the direct fluorination of 2-(thiomethyl)pyridine using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and solvents, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(thiomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(thiomethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(thiomethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the thiomethyl group can modulate its chemical reactivity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(thiomethyl)pyridine
  • 3-Fluoro-4-(thiomethyl)pyridine
  • 2-Chloro-3-(thiomethyl)pyridine
  • 3-Bromo-2-(thiomethyl)pyridine

Uniqueness

3-Fluoro-2-(thiomethyl)pyridine is unique due to the specific positioning of the fluorine and thiomethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, such as altered electronic distribution and steric effects, which can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLPTZOTWBOYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(thiomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(thiomethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-(thiomethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-(thiomethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-(thiomethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(thiomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.